molecular formula C10H10BrF2NO B13045413 2-Bromo-6-cyclobutoxy-3,4-difluoroaniline

2-Bromo-6-cyclobutoxy-3,4-difluoroaniline

Katalognummer: B13045413
Molekulargewicht: 278.09 g/mol
InChI-Schlüssel: IQVITMLWLHGMBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-6-cyclobutoxy-3,4-difluoroaniline is an organic compound with the molecular formula C10H10BrF2NO. This compound is characterized by the presence of bromine, fluorine, and cyclobutoxy groups attached to an aniline core.

Vorbereitungsmethoden

The synthesis of 2-Bromo-6-cyclobutoxy-3,4-difluoroaniline typically involves multiple steps. One common method includes the bromination of 3,4-difluoroaniline followed by the introduction of the cyclobutoxy group. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve large-scale reactors and continuous flow systems to ensure efficient production .

Analyse Chemischer Reaktionen

2-Bromo-6-cyclobutoxy-3,4-difluoroaniline undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-Bromo-6-cyclobutoxy-3,4-difluoroaniline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Bromo-6-cyclobutoxy-3,4-difluoroaniline involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity, allowing it to form strong bonds with target molecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The cyclobutoxy group provides additional steric hindrance, influencing the compound’s binding affinity and selectivity .

Vergleich Mit ähnlichen Verbindungen

2-Bromo-6-cyclobutoxy-3,4-difluoroaniline can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and potential advantages of this compound in various applications.

Eigenschaften

Molekularformel

C10H10BrF2NO

Molekulargewicht

278.09 g/mol

IUPAC-Name

2-bromo-6-cyclobutyloxy-3,4-difluoroaniline

InChI

InChI=1S/C10H10BrF2NO/c11-8-9(13)6(12)4-7(10(8)14)15-5-2-1-3-5/h4-5H,1-3,14H2

InChI-Schlüssel

IQVITMLWLHGMBS-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)OC2=CC(=C(C(=C2N)Br)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.